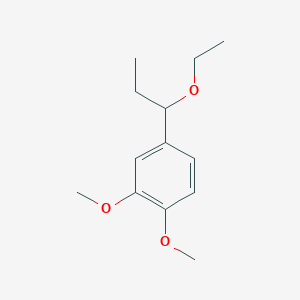
Hafnium--platinum (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium–platinum (1/5) is a binary intermetallic compound composed of hafnium and platinum in a 1:5 ratio. This compound is part of the broader class of transition metal alloys, which are known for their unique properties and applications in various fields. Hafnium, with the chemical symbol Hf, is a lustrous, silver-gray transition metal known for its high melting point and resistance to corrosion. Platinum, symbolized as Pt, is a dense, malleable, and highly unreactive metal. The combination of these two elements results in a compound with exceptional stability and unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hafnium–platinum (1/5) typically involves high-temperature metallurgical processes. One common method is arc-melting, where a mixture of hafnium and platinum is melted in an arc furnace under an inert atmosphere, such as argon or helium. This process ensures minimal contamination and allows for precise control over the composition of the alloy .
Industrial Production Methods: In industrial settings, the production of hafnium–platinum (1/5) may involve more advanced techniques such as electron beam melting or vacuum induction melting. These methods provide better control over the purity and homogeneity of the final product. The starting materials, usually high-purity hafnium and platinum, are melted together and rapidly cooled to form the desired intermetallic compound .
Chemical Reactions Analysis
Types of Reactions: Hafnium–platinum (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its high resistance to oxidation, but at elevated temperatures, it can react with oxygen to form hafnium oxide and platinum metal .
Common Reagents and Conditions:
Oxidation: At high temperatures, hafnium–platinum (1/5) reacts with oxygen to form hafnium dioxide (HfO₂) and platinum (Pt).
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas at elevated temperatures.
Substitution: Hafnium–platinum (1/5) can undergo substitution reactions with halogens to form hafnium tetrahalides and platinum halides.
Major Products Formed:
Oxidation: Hafnium dioxide (HfO₂) and platinum (Pt).
Reduction: Elemental hafnium and platinum.
Substitution: Hafnium tetrahalides (e.g., HfCl₄) and platinum halides (e.g., PtCl₂).
Scientific Research Applications
Hafnium–platinum (1/5) has a wide range of applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which hafnium–platinum (1/5) exerts its effects is primarily related to its unique electronic structure and high stability. The compound’s ability to form stable bonds with other elements and compounds makes it an effective catalyst in various chemical reactions. In biological systems, hafnium
Properties
CAS No. |
58500-04-2 |
|---|---|
Molecular Formula |
HfPt5 |
Molecular Weight |
1153.9 g/mol |
IUPAC Name |
hafnium;platinum |
InChI |
InChI=1S/Hf.5Pt |
InChI Key |
AWOKEVXFOHXUQE-UHFFFAOYSA-N |
Canonical SMILES |
[Hf].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


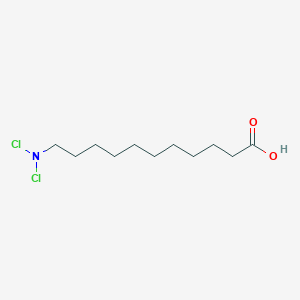

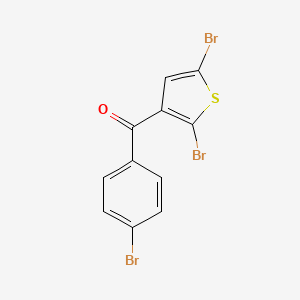

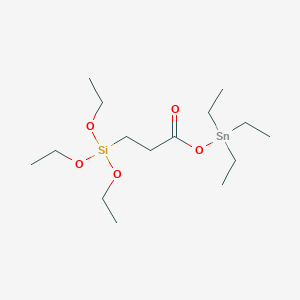
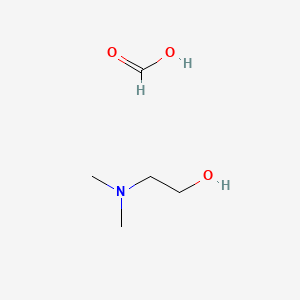
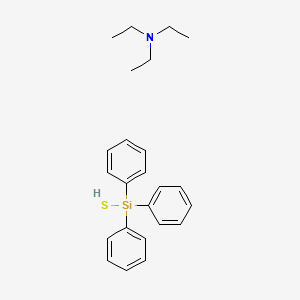
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
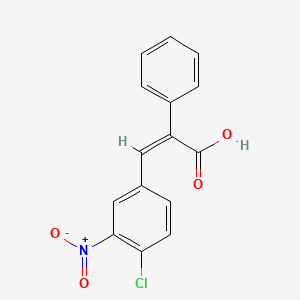
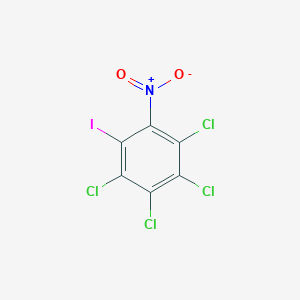
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

